molecular formula C11H13Cl B3317778 4-(3-Chloropropyl)styrene CAS No. 97344-49-5

4-(3-Chloropropyl)styrene

Cat. No.: B3317778
CAS No.: 97344-49-5
M. Wt: 180.67 g/mol
InChI Key: NTBQZBPZGVORFH-UHFFFAOYSA-N
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Description

4-(3-Chloropropyl)styrene is an organic compound with the molecular formula C11H13Cl. It is also known as 1-(3-Chloropropyl)-4-vinylbenzene. This compound is characterized by a styrene backbone with a chloropropyl group attached to the para position of the benzene ring. It is used in various chemical reactions and has applications in different fields, including polymer chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(3-Chloropropyl)styrene can be synthesized through several methods. One common method involves the reaction of 4-vinylbenzyl chloride with 1,3-dichloropropane in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like toluene .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloropropyl)styrene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Polymerization: Free radical initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are used under thermal or photochemical conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted styrene derivatives.

    Polymerization: Polystyrene and its copolymers.

    Coupling Reactions: Biaryl compounds.

Mechanism of Action

The mechanism of action of 4-(3-Chloropropyl)styrene in polymerization involves the initiation, propagation, and termination steps typical of free radical polymerization. The initiator decomposes to form free radicals, which then react with the vinyl group of this compound to form a growing polymer chain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Chloropropyl)styrene is unique due to its specific chloropropyl group, which provides distinct reactivity and allows for the synthesis of a wide range of functionalized polymers and materials. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

1-(3-chloropropyl)-4-ethenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl/c1-2-10-5-7-11(8-6-10)4-3-9-12/h2,5-8H,1,3-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBQZBPZGVORFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)CCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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